Methionine hydrochloride

Overview

Description

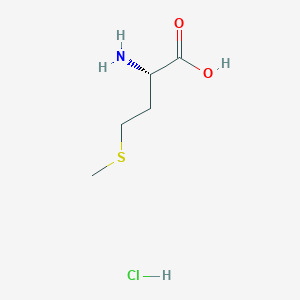

Methionine hydrochloride is a derivative of methionine, an essential sulfur-containing amino acid. Methionine plays a crucial role in various metabolic processes, including protein synthesis, methylation reactions, and the production of other sulfur-containing compounds such as cysteine and taurine. This compound is often used as a dietary supplement and in various industrial applications due to its stability and solubility in water.

Mechanism of Action

Target of Action

Methionine hydrochloride, a derivative of the essential amino acid methionine, plays a significant role in various biological functions. Its primary targets include enzymes involved in methionine metabolism, such as methionine synthase . Methionine synthase is crucial for the conversion of homocysteine to methionine .

Mode of Action

This compound interacts with its targets by serving as a substrate for enzymatic reactions. For instance, in the methionine synthase-catalyzed reaction, this compound provides the methyl group necessary for the conversion of homocysteine to methionine . This interaction results in changes in the levels of these amino acids, influencing various cellular processes .

Biochemical Pathways

This compound is involved in the one-carbon metabolism pathway, also known as the methionine cycle . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . Methionine also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .

Pharmacokinetics

It’s known that the body’s handling of a drug molecule, including this compound, involves complex processes that determine the drug’s bioavailability . These processes are influenced by various factors, including the drug’s chemical properties and the physiological characteristics of the individual .

Result of Action

The action of this compound at the molecular and cellular levels results in a host of effects. It’s involved in methylation reactions, redox maintenance, polyamine synthesis, and coupling to folate metabolism, thus coordinating nucleotide and redox status . These functions have been shown in many contexts to be relevant for various pathologies, including cancer .

Action Environment

Environmental factors, particularly dietary composition, can influence this compound’s action. The levels of methionine obtained from the diet can have a large effect on cellular methionine metabolism . This establishes a link between nutrition and cell metabolism that may allow for specific metabolic vulnerabilities that can be influenced by diet .

Biochemical Analysis

Biochemical Properties

This pathway is involved in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) . Methionine synthase, which utilizes methylcobalamin (a form of vitamin B12) as a cofactor, catalyzes the methylation of homocysteine to form methionine .

Cellular Effects

Methionine hydrochloride influences cellular processes ranging from protein synthesis to DNA methylation . It plays a crucial role in protein synthesis as the initiator amino acid . Following initiation, methionine may undergo post-translational modifications, depending on the specific protein and cellular context .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. A significant portion of methionine is utilized for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions . SAM serves as a methyl group donor for various methylation reactions, including DNA methylation, histone modification, and the methylation of proteins and lipids .

Temporal Effects in Laboratory Settings

It is known that the enzymes involved in methionine metabolism are tightly regulated to maintain cellular homeostasis .

Dosage Effects in Animal Models

It is known that methionine is an essential amino acid that must be supplied in sufficient amounts by the diet .

Metabolic Pathways

This compound is involved in the methionine cycle . It can also be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine . In this pathway, homocysteine is converted to cysteine through a series of enzymatic reactions .

Transport and Distribution

It is known that methionine is an essential amino acid that must be supplied in sufficient amounts by the diet .

Subcellular Localization

It is known that methionine plays a crucial role in protein synthesis as the initiator amino acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionine hydrochloride can be synthesized through the reaction of methionine with hydrochloric acid. The process involves dissolving methionine in water and then adding hydrochloric acid to the solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using microorganisms such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce methionine, which is then extracted and converted to this compound through acidification with hydrochloric acid. The fermentation process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methionine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to methionine sulfoxide using oxidizing agents such as hydrogen peroxide or chlorine dioxide. The reaction typically occurs under mild conditions at room temperature.

Reduction: this compound can be reduced back to methionine using reducing agents such as sodium borohydride or dithiothreitol.

Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups. For example, reaction with formaldehyde can yield N-methylmethionine.

Major Products Formed:

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Methionine.

Substitution: Various N-substituted methionine derivatives.

Scientific Research Applications

Methionine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various sulfur-containing compounds and as a reagent in chemical reactions.

Biology: Studied for its role in protein synthesis, methylation reactions, and as a source of sulfur for other biomolecules.

Medicine: Used as a dietary supplement to treat methionine deficiency and as a component of total parenteral nutrition. It is also investigated for its potential therapeutic effects in liver diseases and as an antioxidant.

Industry: Used in animal feed to promote growth and improve feed efficiency. It is also used in the production of pharmaceuticals and cosmetics.

Comparison with Similar Compounds

Methionine hydrochloride can be compared with other sulfur-containing amino acids such as cysteine and homocysteine:

Cysteine: Like methionine, cysteine contains sulfur and is involved in protein synthesis and antioxidant activity. cysteine has a thiol group (-SH) instead of a thioether group (-S-CH3) found in methionine.

Homocysteine: Homocysteine is an intermediate in the methionine metabolism pathway. Elevated levels of homocysteine are associated with cardiovascular diseases, whereas methionine is generally considered beneficial for health.

Uniqueness: this compound is unique due to its role as an essential amino acid, its involvement in methylation reactions, and its ability to act as a precursor for various sulfur-containing compounds. Its stability and solubility in water make it suitable for various applications in research, medicine, and industry.

References

Properties

IUPAC Name |

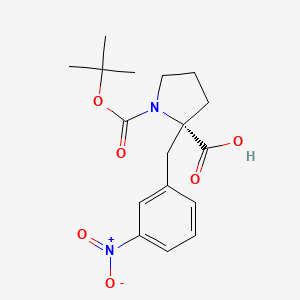

(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUIUMQSEFFIKM-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431036 | |

| Record name | L-Methionine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6810-12-4 | |

| Record name | Methionine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99JNR46OKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the solubility behavior of methionine hydrochloride in water?

A1: [] this compound exhibits high solubility in water, increasing with rising temperatures. This solubility behavior aligns with a conglomerate system, meaning that DL-methionine hydrochloride doesn't form a racemic crystal in solution.

Q2: Can this compound be optically resolved, and if so, how?

A2: [] Yes, DL-methionine hydrochloride exists as a conglomerate and can be optically resolved. Preferential crystallization is an effective method, yielding D- and L-methionine hydrochloride. These optically pure forms can then be treated with triethylamine to obtain D- and L-methionine with 100% optical purity.

Q3: Has this compound been explored as a potential corrosion inhibitor, and what were the findings?

A3: [] Yes, research has investigated the use of zwitterionic polymers derived from amino acid residual N,N’-diallyl-l-methionine hydrochloride as corrosion inhibitors for mild steel in acidic solutions. These polymers demonstrated notable inhibition efficiencies (up to 99.5% for a specific copolymer) at specific concentrations and temperatures. The inhibition mechanism was attributed to the adsorption of the polymer molecules onto the metal surface, forming a protective layer.

Q4: Are there documented instances of this compound forming complexes with metals?

A4: [] Yes, reacting L-methionine hydrochloride with potassium tetrachloroplatinate under specific pH conditions leads to the formation of [Pt3(L-HMet)3]·H2O, a cyclic trinuclear platinum(II) complex. This complex is characterized by bridging amido nitrogens and features nitrogen and sulfur coordination from methionine molecules.

Q5: Have there been any studies using computational methods to investigate this compound's potential as an inhibitor?

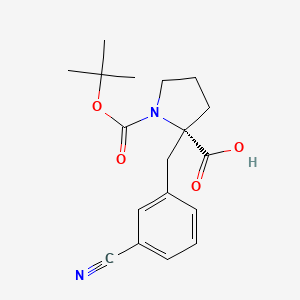

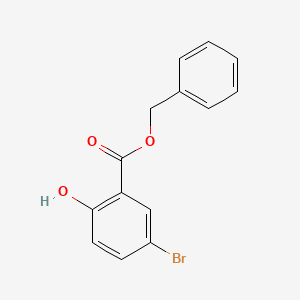

A5: [] Yes, high-throughput virtual screening studies have explored the potential of methionine analogs, including a specific compound, [4-(L-histidyl)-2-phenylbenzoyl] this compound, as inhibitors for Brucella melitensis methionyl-tRNA-synthetase (MetRSBm). These studies utilize molecular docking and scoring functions to predict binding affinities and identify promising leads for further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid](/img/structure/B1609574.png)

![5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid](/img/structure/B1609578.png)

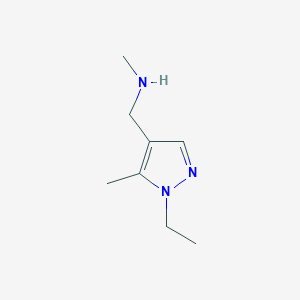

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1609585.png)

![(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide](/img/structure/B1609586.png)

![(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B1609594.png)

![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)